Dermorphin acetate
Description
Dermorphin acetate is a synthetic heptapeptide analog of the naturally occurring opioid peptide dermorphin, originally isolated from the skin of the South American frog Phyllomedusa sauvagei. It exhibits high affinity and selectivity for the μ-opioid receptor (MOR), making it a potent analgesic with a potency approximately 30–40 times greater than morphine . Its primary sequence, Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂, includes a D-alanine residue critical for its resistance to enzymatic degradation and sustained receptor interaction .
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₀H₅₀N₈O₁₀ | |
| Molecular Weight | 802.87 g/mol | |
| Melting Point | 157–159°C | |
| Storage Conditions | -20°C |
Properties
IUPAC Name |
N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZPGIUBXYVUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Acid Protection and Resin Activation
The synthesis begins with the sequential protection of amino acid functional groups to prevent undesired side reactions. tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are employed to shield primary amines, while tert-butyl esters protect carboxyl moieties. For example, Boc-D-Arg(Cbz)-OH is immobilized on a polystyrene resin via a hydroxymethylphenoxy linker, achieving a loading capacity of 0.6–0.8 mmol/g.
Peptide Chain Elongation
Coupling reactions are mediated by DIC and Oxyma Pure® (ethyl cyanohydroxyiminoacetate), which enhance activation efficiency while suppressing epimerization. A typical cycle involves:
-
Deprotection of the N-terminal Boc group using 4 M HCl in dioxane.
-
Neutralization with diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
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Addition of 3 equivalents of Fmoc-Tyr(Bn)-OH, DIC (1.1 eq), and Oxyma (1 eq) for 90 minutes at 25°C.
Reaction progress is monitored via Kaiser ninhydrin tests, with coupling yields exceeding 98% per cycle.
Global Deprotection and Cleavage
Upon completion of the heptapeptide sequence, the resin-bound peptide is treated with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5 v/v) for 3 hours. This simultaneously removes side-chain protectors and liberates the peptide from the resin. Subsequent precipitation in cold diethyl ether yields a crude product, which is dissolved in acetic acid for acetate salt formation.
Solution-Phase Synthesis
Stepwise Fragment Condensation
Traditional solution-phase methods employ segment condensation to assemble protected peptide fragments. For instance, the tripeptide segment [Na-(N,N'-bis-Cbz)-amidino-Tyr(Bn)-D-Arg(Cbz)-Phe-OH] is synthesized via iterative couplings using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Each coupling step requires 12–24 hours in DMF at 0°C, achieving 75–85% yields per fragment.
Final Deprotection and Purification
Catalytic hydrogenation over palladium on carbon (Pd/C) in methanol removes benzyl (Bn) and Cbz groups under 50 psi H for 48 hours. Reverse-phase flash chromatography (C18 column, 10–40% acetonitrile/0.1% TFA gradient) resolves the deprotected peptide, followed by lyophilization to isolate this compound as a white powder.
Comparative Analysis of Synthesis Methods
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Average Yield | 72–85% | 60–75% |
| Purity | ≥95% (HPLC) | 85–92% (HPLC) |
| Scalability | Suitable for milligram scales | Optimal for gram-scale batches |
| Racemization Risk | <1% | 3–5% |
| Cost | High (resin/reagents) | Moderate (solvent-intensive) |
SPPS offers superior purity and lower racemization but remains cost-prohibitive for industrial-scale production. Solution-phase synthesis, while less efficient, provides flexibility for structural analogs.
Analytical Validation and Quality Control
Chemical Reactions Analysis
Types of Reactions
Dermorphin acetate: can undergo various chemical reactions, including:
Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Analgesic Applications
Potency and Mechanism:
Dermorphin is reported to be 30-40 times more potent than morphine, primarily acting as a selective agonist at μ-opioid receptors. This characteristic makes it a candidate for developing new analgesics with fewer side effects associated with traditional opioids . Research has indicated that dermorphin can provide long-lasting analgesia, particularly when administered via intrathecal routes, which may enhance its efficacy in postoperative pain management .
Case Studies:
- A study highlighted the analgesic effects of dermorphin in animal models, demonstrating its superiority over morphine in terms of potency and duration of action . This suggests that dermorphin could be repurposed for clinical use in managing chronic pain conditions.
- Another investigation into the pharmacological design of dermorphin analogs aimed to create peptides resistant to proteolytic degradation while maintaining analgesic properties. This research focused on enhancing the compound's stability and efficacy for therapeutic use .
Detection and Regulation in Equine Sports
Detection Methods:
The misuse of dermorphin in horse racing prompted the development of reliable detection methods. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique was established, achieving a limit of detection as low as 10 pg/mL in plasma samples. This method has been successfully applied to analyze post-race samples to ensure fair competition in equestrian sports .
Regulatory Implications:
The identification of dermorphin misuse has led to stricter regulations and monitoring in horse racing, highlighting the need for ongoing vigilance against performance-enhancing substances in sports .
Research on Structural Analogues
Development of Analogues:
Research into dermorphin analogues has focused on modifying its structure to enhance selectivity and reduce side effects associated with opioid use. For instance, studies have shown that introducing specific amino acid substitutions can shift receptor affinity from μ to δ-opioid receptors, potentially leading to safer analgesic options .
Molecular Modeling Studies:
Molecular modeling techniques have been employed to predict the binding interactions of dermorphin with opioid receptors. These studies aim to optimize the design of new analogues that retain high potency while minimizing adverse effects such as respiratory depression and gastrointestinal motility issues typically associated with opioids .
Potential for Chronic Pain Management
Clinical Relevance:
Dermorphin's selective action on μ-opioid receptors suggests its potential utility in chronic pain management, particularly for patients who may not respond well to conventional therapies like morphine. Clinical studies are suggested to further evaluate its safety and efficacy profile when administered intrathecally or through other routes .
Benefits Over Traditional Opioids:
The advantages of using dermorphin include:
- Reduced incidence of side effects such as constipation and addiction.
- Enhanced analgesic effects due to its higher potency.
- Potential applicability in palliative care settings where effective pain relief is crucial.
Mechanism of Action
The mechanism of action of Dermorphin acetate depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, binding to a receptor may trigger a signaling cascade, while inhibition of an enzyme can block a metabolic pathway.
Comparison with Similar Compounds
Table 1: Activity of Cyclic Analogs in GPI (μ receptor) and MVD (δ receptor) Assays
Key Findings :
- Replacing the disulfide bond with a dimethyl group (analog 3) preserved μ-receptor activity, suggesting structural flexibility is critical for MOR binding .
- D-configuration analogs (e.g., compound 6) showed reduced δ-receptor activity, indicating stereochemistry significantly impacts δ-receptor interaction .
Conformational Analysis of Active Analogs
The bioactive conformation of dermorphin and its analogs relies on the spatial arrangement of pharmacophore groups: the N-terminal Tyr1 phenol ring, Phe3 aromatic side chain, and the free amino group. Conformational studies using molecular dynamics revealed:
- RMSD Values : Active analogs shared RMSD values <0.8 Å with dermorphin, indicating structural similarity in the bioactive conformation .
- Rigidity vs. Flexibility : Cyclic analogs with rigid structures (e.g., olefin-bridged peptides) showed reduced activity due to incompatible receptor docking, whereas flexible dimethyl analogs retained activity .
Biological Activity
Dermorphin acetate is a potent opioid peptide derived from the skin of the Phyllomedusa sauvagei frog. It is known for its high affinity for mu-opioid receptors (MOP), leading to significant analgesic effects. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and clinical implications.
Dermorphin is a heptapeptide with the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser. The presence of a D-amino acid (D-alanine) is crucial for its biological activity, enhancing its stability against enzymatic degradation and contributing to its high potency compared to traditional opioids like morphine .
Mechanism of Action:
- Mu-Opioid Receptor Agonism: Dermorphin selectively binds to mu-opioid receptors, activating them and leading to analgesia. Its binding affinity is significantly higher than that of morphine, making it an effective analgesic even at lower doses .
- G-Protein Coupling: Upon binding to MOP, dermorphin stimulates G-protein activation, which in turn activates downstream signaling pathways involved in pain modulation .
Pharmacological Effects
Dermorphin exhibits several pharmacological properties:
- Analgesic Potency: Studies indicate that dermorphin is 2,000 to 4,000 times more potent than morphine when administered intracerebroventricularly (ICV) . For instance, the effective dose (ED-50) for dermorphin in the tail-flick test was found to be as low as 23 pmol/rat, compared to morphine's ED-50 of 752 times higher .
| Route of Administration | ED-50 (pmol/rat) | Comparison with Morphine |
|---|---|---|
| Intracerebroventricular | 23 | 752 times higher |
| Intravenous | 1.02 μmol/kg | 11.3 μmol/kg |
- Duration of Action: Dermorphin provides prolonged analgesia, lasting approximately 90 minutes following ICV administration, which is significantly longer than morphine's effects under similar conditions .
Tolerance and Withdrawal
Despite its effectiveness, dermorphin has been associated with rapid development of tolerance and withdrawal symptoms. Research indicates that chronic administration leads to a decrease in analgesic response over time, necessitating higher doses for the same effect. Withdrawal symptoms are less severe compared to those observed with morphine, suggesting a potentially lower risk of addiction .
Clinical Studies
Clinical trials have explored dermorphin's efficacy in postoperative pain management:
- Randomized Controlled Trials: In a study involving intrathecal administration of dermorphin (20 µg), patients reported significantly longer durations of analgesia compared to those receiving morphine or placebo. The mean duration was 43 hours for dermorphin versus 34 hours for morphine and 11 hours for placebo .
| Treatment Group | Mean Duration of Analgesia (hours) | Percentage Requiring Additional Analgesics |
|---|---|---|
| Dermorphin (20 µg) | 43 ± 2 | 22% |
| Morphine (500 µg) | 34 ± 2 | 58% |
| Placebo | 11 ± 2 | 88% |
Side Effects
Common side effects associated with dermorphin include nausea and vomiting, which were reported in about 50% of patients during initial trials. However, pre-treatment with antiemetics like domperidone significantly reduced these occurrences .
Q & A
Q. What experimental assays are standard for evaluating Dermorphin acetate’s μ-opioid receptor (MOR) agonist activity?
this compound’s MOR activity is typically assessed using in vitro bioassays such as the guinea pig ileum (GPI) preparation for μ-receptor selectivity and the mouse vas deferens (MVD) assay for δ-receptor interactions . Dose-response curves are generated to calculate EC₅₀ values, and receptor selectivity is determined using selective antagonists like β-funaltrexamine (μ) or naltrindole (δ). In vivo analgesic efficacy is measured via tail-flick or hot-plate tests in rodent models, with morphine often as a comparator due to its well-characterized potency .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Contradictions often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolic stability. To resolve these, studies combine in vitro stability assays (e.g., plasma/serum incubation with LC-MS quantification of degradation) with in vivo microdialysis to measure brain extracellular fluid concentrations. Parallel experiments using radiolabeled this compound (³H or ¹⁴C isotopes) can track tissue distribution and receptor occupancy .
Q. What structural features of this compound are critical for its receptor binding?
The N-terminal tyrosine residue (Tyr¹) and phenylalanine (Phe³) are essential for μ-receptor affinity. Conformational analysis using nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations reveals that a folded β-turn structure stabilizes the pharmacophore, enabling optimal interaction with MOR’s extracellular loops . D-amino acid substitutions (e.g., D-Arg² in analogs) enhance metabolic stability without compromising activity .
Advanced Research Questions
Q. What computational strategies are used to predict the bioactive conformation of this compound and its analogs?
Conformational energy landscapes are mapped using molecular mechanics (e.g., AMBER force field) and quantum-chemical methods (e.g., semiempirical PM6). Key steps include:
- Ensemble generation : Molecular dynamics (MD) simulations (10–100 ns) in explicit solvent (e.g., TIP3P water) at physiological temperatures (293–313 K) .
- Cluster analysis : Identification of low-energy conformers using root-mean-square deviation (RMSD) thresholds.
- Docking studies : Flexible ligand-receptor docking into MOR homology models (built from cryo-EM structures like PDB 6DDF) to assess binding energy and residue interactions .
Q. How can structure-activity relationship (SAR) studies optimize Dermorphin analogs for improved metabolic stability?
Cyclization strategies (e.g., disulfide or olefin bridges) reduce protease susceptibility. For example:
- Cyclic tetrapeptides : H-Tyr-c[d-Cys-Phe-Cys]NH₂ analogs show retained μ-activity while resisting enzymatic cleavage.
- Methylation : Replacing disulfide bonds with -CH₂-CH₂- bridges (via hydrogenation of olefin-containing precursors) maintains rigidity and stability . Metabolic stability is validated via liver microsome assays and LC-MS/MS quantification of degradation half-life (t₁/₂) .
Q. What experimental designs mitigate confounding factors in assessing this compound’s long-term tolerance profiles?
Chronic administration studies in rodents require:
- Dose escalation protocols : To distinguish tolerance (reduced efficacy) from receptor downregulation.
- Cross-tolerance tests : Co-administration with morphine to evaluate shared mechanistic pathways.
- Behavioral assays : Conditioned place preference (CPP) for dependence and withdrawal severity scoring (e.g., Gellert-Holtzman scale) . Molecular endpoints (e.g., MOR mRNA quantification via qPCR) correlate behavioral data with receptor expression changes .
Methodological Considerations
Q. How should researchers validate conformational models of this compound experimentally?
Synchrotron radiation circular dichroism (SRCD) and 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) provide experimental validation of computational models. For example, NOESY cross-peaks between Tyr¹ NH and Phe³ CH confirm β-turn stabilization predicted by MD simulations .
Q. What statistical approaches resolve contradictions between receptor binding and functional activity data?
Discrepancies (e.g., high binding affinity but low cAMP inhibition) may indicate biased agonism. Researchers use operational model fitting (e.g., Black-Leff equation) to quantify efficacy (τ) and ligand bias factors. Pathway-specific assays (e.g., β-arrestin recruitment vs. G-protein activation) further clarify signaling bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
